molecular formula C15H14O4 B1266072 3-Benzyloxy-4-methoxybenzoic acid CAS No. 58452-00-9

3-Benzyloxy-4-methoxybenzoic acid

Cat. No. B1266072
CAS RN: 58452-00-9
M. Wt: 258.27 g/mol
InChI Key: YPDXIGBSOBESNI-UHFFFAOYSA-N
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Patent
US06589951B1

Procedure details

Operating analogously to example 2 starting from 3-benzyloxy-4-methoxy benzoic acid (35.86 g, 0.139 moles) obtained as described in example 1, in thionyl chloride (150 ml), 35.01 g of the title product were obtained (yield: 98%).
Quantity
35.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[C:12](O)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:22])=O>>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[C:12]([Cl:22])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
35.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CC1OC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)Cl)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 35.01 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.